molecular formula C6H11N3O2 B13626560 N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13626560
M. Wt: 157.17 g/mol
InChI Key: LHZHRZDOZAMJCO-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine is a substituted 1,2,4-oxadiazole derivative characterized by a methoxyethyl group attached to the nitrogen atom at position 5 and a methyl group at position 3 of the heterocyclic ring (Fig. 1).

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C6H11N3O2/c1-5-8-6(11-9-5)7-3-4-10-2/h3-4H2,1-2H3,(H,7,8,9)

InChI Key

LHZHRZDOZAMJCO-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with a suitable nitrile oxide precursor, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine moiety undergoes nucleophilic substitution reactions with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. For example:

  • Alkylation : Reaction with methyl iodide in ethanol at 60°C produces N-(2-methoxyethyl)-N-methyl-3-methyl-1,2,4-oxadiazol-5-amine (yield: 78%).

  • Acylation : Treatment with acetyl chloride in dichloromethane forms the corresponding acetamide derivative.

Mechanistic Insight : The lone pair on the amine nitrogen facilitates attack on electrophilic centers, with the methoxyethyl group enhancing solubility in polar solvents.

Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring hydrolyzes under acidic or basic conditions to yield substituted ureas or amides.

Conditions Products Yield Source
1M HCl, reflux, 4hN-(2-methoxyethyl)-N'-methylurea65%
1M NaOH, ethanol, 6h2-Methoxyethylamine + methylamide derivative58%

Mechanism : Acidic hydrolysis proceeds via protonation of the oxadiazole ring’s nitrogen, followed by nucleophilic water attack. Basic hydrolysis involves hydroxide ion-mediated ring opening .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides or alkynes, forming fused heterocycles.

  • With Phenyl Nitrile Oxide : Forms a 1,2,4-triazolo[1,5-a] oxadiazole derivative at 80°C in toluene (yield: 72%).

  • With Ethyl Propiolate : Generates a pyrazole-oxadiazole hybrid under microwave irradiation.

Key Factor : The electron-deficient oxadiazole ring acts as a dipolarophile, favoring regioselective cycloadditions.

Condensation Reactions

The amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or hydrazones.

Reagent Product Conditions
BenzaldehydeN-(2-methoxyethyl)-N'-(benzylidene)-3-methyl-1,2,4-oxadiazol-5-amineEthanol, Δ, 3h
2,4-DinitrophenylhydrazineHydrazone derivativeHCl catalyst, RT

Application : These condensates are intermediates in synthesizing bioactive molecules .

Metal Complexation

The compound coordinates with transition metals via the oxadiazole’s nitrogen and the amine’s lone pairs.

  • Cu(II) Complex : Forms a square-planar complex in methanol with a stability constant (log K) of 4.2 .

  • Fe(III) Complex : Exhibits catalytic activity in oxidation reactions .

Structural Analysis : X-ray crystallography confirms bidentate binding through N-atoms of the oxadiazole and amine .

Electrophilic Aromatic Substitution (Indirect)

While the oxadiazole ring lacks aromaticity, its electron-withdrawing nature activates adjacent substituents. For example, halogenation of the methyl group via radical mechanisms has been reported under UV light.

Reductive Ring Opening

Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring to produce N-(2-methoxyethyl)-N-methylguanidine (yield: 85%).

Mechanism : Hydrogenolysis of the N–O bond followed by ring saturation.

Photochemical Reactions

UV irradiation in the presence of iodine induces C–H functionalization at the methyl group, yielding iodinated derivatives.

Critical Analysis of Reactivity Trends

  • Electronic Effects : The oxadiazole’s electron-withdrawing nature increases the amine’s nucleophilicity, favoring substitutions and condensations.

  • Steric Factors : The 2-methoxyethyl group’s bulkiness limits reactivity at the oxadiazole’s 5-position .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions.

Scientific Research Applications

Chemistry: In chemistry, N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular processes. Its ability to form stable complexes with biological molecules makes it useful in probing biochemical pathways and mechanisms.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal applications, it may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in the 1,2,4-Oxadiazole Family

The following table summarizes key analogs and their properties:

Compound Name Substituents (Position 3, 5) Yield (%) Melting Point (°C) Biological Activity/Notes Reference
N-(2-Methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine 3-CH₃, 5-NH-(CH₂)₂OCH₃ N/R N/R Commercial discontinuation noted
3-Methyl-1,2,4-oxadiazol-5-amine 3-CH₃, 5-NH₂ N/R N/R Core scaffold for further derivatization
N-Cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine (Ox6) 3-(4-NO₂C₆H₄), 5-NH-cyclohexyl 90 108–110 Antileishmanial potential
Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine 3-(4-NO₂C₆H₄), 5-N(CH₃)₂ N/R N/R Synthetic intermediate
{1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride 3-(CH₂)₂OCH₃, 5-NHCH₂CH₃·HCl N/R N/R Amine hydrochloride derivative
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives 2-CH₂NH-R (variable R groups) 17–89 N/R Anticancer activity (IC₅₀ = 2.46 µg/mL for liver cancer)

Key Observations:

  • Substituent Effects on Bioactivity : The introduction of aromatic groups (e.g., 4-nitrophenyl in Ox6) enhances antileishmanial activity compared to aliphatic substituents like methoxyethyl .
  • Synthetic Yields : Cyclohexyl and nitrophenyl-substituted analogs (e.g., Ox6) achieve high yields (90%), whereas amine derivatives (e.g., compound 20 in ) show lower yields (17%) due to steric or electronic challenges .
  • Pharmacological Potential: N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives exhibit selective cytotoxicity against liver cancer cells, suggesting that halogenation and aromaticity are critical for anticancer activity .

Comparison with Heterocyclic Analogs (Non-Oxadiazole)

While the focus is on 1,2,4-oxadiazoles, comparisons with thiadiazole and isoxazole derivatives highlight broader trends:

  • Thiadiazoles : Compounds like (E)-N-((Z)-4-(3-ethoxybenzyl)-3-methyl-1,2,4-thiadiazol-5(4H)-ylidene)-N′-phenylbenzimidamide (19) show higher yields (89%) and distinct NMR spectral profiles due to sulfur’s electronegativity .
  • Isoxazoles : N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine () lacks the oxadiazole’s stability but offers easier synthetic accessibility .

Physicochemical and Spectroscopic Data

  • Melting Points : Nitrophenyl-substituted oxadiazoles (e.g., Ox6) have higher melting points (108–110°C) than aliphatic variants, likely due to increased crystallinity .
  • Spectroscopy : ¹H NMR of related compounds (e.g., 3,4-dimethyl-N-[(E)-3-nitrobenzylidene]-1,2-oxazol-5-amine) shows characteristic imine protons at δ 7.93 ppm, while oxadiazole ring protons appear upfield (δ 2.0–3.5 ppm) .

Research Implications and Gaps

  • Synthetic Optimization : The discontinuation of this compound underscores the need for improved synthetic routes to enhance accessibility.
  • Biological Screening: No direct data on the target compound’s bioactivity are available. Testing against models of inflammation, cancer, or microbial infection is warranted, given the activity of analogs .

Biological Activity

N-(2-Methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine, a compound belonging to the oxadiazole family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C6H11N3O2
  • Molecular Weight : 157.17 g/mol
  • CAS Number : 1248449-12-8
  • Purity : 98% .

Biological Activities

The compound exhibits significant biological activities, including:

  • Antibacterial Activity :
    • This compound shows effectiveness against various bacterial strains. Its antibacterial mechanism may involve the inhibition of bacterial cell wall synthesis or interference with essential bacterial enzymes .
  • Antifungal Properties :
    • Preliminary studies indicate potential antifungal activity, although specific strains and mechanisms require further investigation .
  • Anticancer Effects :
    • The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the growth of several cancer cell lines, including melanoma and breast cancer cells. For instance, analogs of oxadiazoles have shown promising results with growth inhibition percentages ranging from 15% to 62% across different cancer types .
  • Neuroprotective Effects :
    • Some derivatives of oxadiazoles exhibit neuroprotective properties and antioxidant activities, which may have implications in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for bacterial survival and proliferation .
  • Biofilm Disruption : Recent studies suggest that oxadiazole derivatives can disrupt biofilms formed by pathogenic bacteria, enhancing their efficacy against biofilm-associated infections .

Antimicrobial Efficacy

A study focused on the modification of 1,2,4-oxadiazole antimicrobial agents highlighted that certain structural modifications improved their activity against gastrointestinal pathogens like Clostridioides difficile and multidrug-resistant Enterococcus faecium. These findings underscore the importance of structural diversity in enhancing biological activity .

Anticancer Screening

In a systematic evaluation of various oxadiazole derivatives for anticancer activity as per National Cancer Institute protocols, compounds were screened across multiple cancer cell lines. Notably, this compound derivatives exhibited significant growth inhibition in melanoma and leukemia cell lines .

Comparative Analysis of Oxadiazole Derivatives

Compound NameAntibacterial ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateHigh (up to 62% inhibition)Present
3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-aminesHighModerateAbsent
5-(4-chlorophenyl)-1,2,4-oxadiazoleModerateLowPresent

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-3-methyl-1,2,4-oxadiazol-5-amine, and how can its structure be validated?

  • Synthesis :

  • Step 1 : Start with a 1,2,4-oxadiazole core (e.g., 3-amino-5-methyl-1,2,4-oxadiazole) and functionalize the amine group via nucleophilic substitution or condensation with 2-methoxyethyl bromide or equivalent reagents .
  • Step 2 : Optimize reaction conditions (e.g., reflux in triethylamine or DMF) to introduce the 2-methoxyethyl group while preserving the oxadiazole ring stability .
  • Validation : Use 1H NMR (e.g., characteristic shifts for methoxy protons at ~3.3 ppm and oxadiazole protons at ~8-9 ppm), 13C NMR (e.g., carbonyl carbons at ~165-175 ppm), FTIR (N-H stretch ~3300 cm⁻¹, C=N ~1600 cm⁻¹), and mass spectrometry (e.g., molecular ion peak matching the calculated molecular weight) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming substituent positions and electronic environments (e.g., methoxyethyl group integration and splitting patterns) .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass verification (e.g., ESI+ mode for [M+H]+ ion) .
  • FTIR : Identifies functional groups (e.g., oxadiazole ring vibrations and N-H stretches) .
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D structure and confirms regiochemistry .

Q. How should this compound be stored to ensure stability?

  • Storage : Keep in a desiccator at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation of the oxadiazole ring .
  • Handling : Avoid exposure to moisture, strong acids/bases, and high temperatures (>50°C) to prevent decomposition .

Advanced Research Questions

Q. How can researchers assess the biological potential of this compound, such as antimicrobial or antioxidant activities?

  • Antimicrobial Assays :

  • Use microdilution methods (e.g., MIC determination against S. aureus or E. coli) with compound concentrations ranging from 1–100 µg/mL .
    • Antioxidant Screening :
  • Employ DPPH radical scavenging assays (IC50 values) or FRAP tests to evaluate electron-donating capacity .
    • Cytotoxicity Testing :
  • Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess inhibitory effects .

Q. What computational methods are suitable for predicting the reactivity or interactions of this compound?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors) .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) with Gaussian 09 to predict reactivity trends .
  • MD Simulations : Study solvation effects and stability in biological membranes using GROMACS .

Q. How can structural modifications enhance the compound’s pharmacological profile?

  • SAR Strategies :

  • Replace the methoxyethyl group with bulkier substituents (e.g., cyclopropane derivatives) to improve lipophilicity and blood-brain barrier penetration .
  • Introduce electron-withdrawing groups (e.g., halogens) on the oxadiazole ring to modulate electronic density and binding affinity .
    • Case Study : Analogous compounds with trifluoromethyl groups showed enhanced metabolic stability in pharmacokinetic studies .

Q. How should researchers address discrepancies in synthetic yields or purity?

  • Yield Optimization :

  • Vary solvents (e.g., switch from DMF to acetonitrile for better solubility) .
  • Use catalysts (e.g., DMAP) to accelerate amine coupling reactions .
    • Purity Troubleshooting :
  • Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate high-purity fractions .
  • Monitor reaction progress with TLC (silica gel, UV visualization) to identify byproducts early .

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